molecular formula C9H12BrClFN B6215230 1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride CAS No. 2731010-22-1

1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B6215230
CAS No.: 2731010-22-1
M. Wt: 268.6
InChI Key:
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Description

1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrClFN It is a derivative of phenylpropanamine, characterized by the presence of bromine and fluorine substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.

    Amination: The brominated and fluorinated intermediate is then subjected to amination to introduce the amine group at the propan-1 position.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amine group to an alkyl group.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylated amines or dehalogenated products.

    Substitution: Formation of substituted phenylpropanamines with different functional groups.

Scientific Research Applications

1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromo-3-chlorophenyl)propan-1-amine hydrochloride
  • 1-(4-fluorophenyl)propan-1-amine hydrochloride
  • 1-(3-bromo-4-fluorophenyl)propan-2-amine

Uniqueness

1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. The combination of bromine and fluorine can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride involves the reaction of 4-bromo-3-fluorobenzaldehyde with propan-1-amine, followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "4-bromo-3-fluorobenzaldehyde", "propan-1-amine", "sodium triacetoxyborohydride", "hydrochloric acid", "diethyl ether", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 4-bromo-3-fluorobenzaldehyde (1.0 equiv) and propan-1-amine (1.2 equiv) in dry diethyl ether and add a catalytic amount of hydrochloric acid.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 4: Quench the reaction with water and extract the product with diethyl ether.", "Step 5: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol to obtain 1-(4-bromo-3-fluorophenyl)propan-1-amine.", "Step 7: Dissolve 1-(4-bromo-3-fluorophenyl)propan-1-amine in hydrochloric acid and stir at room temperature for 1 hour.", "Step 8: Concentrate the reaction mixture under reduced pressure to yield 1-(4-bromo-3-fluorophenyl)propan-1-amine hydrochloride as a white solid." ] }

CAS No.

2731010-22-1

Molecular Formula

C9H12BrClFN

Molecular Weight

268.6

Purity

95

Origin of Product

United States

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